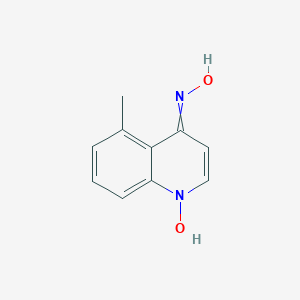
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a hydroxyamino group at the 4-position and a methyl group at the 5-position of the quinoline ring, with an oxide group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine typically involves the reduction of 4-nitroquinoline 1-oxide. One common method is the reduction using phenylhydrazine, which yields the hydroxyamino derivative . The reaction conditions often include the use of methanol as a solvent and recrystallization to purify the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form aminoquinoline derivatives.
Substitution: The hydroxyamino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as phenylhydrazine are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine involves its interaction with cellular components. The hydroxyamino group can form reactive intermediates that interact with DNA, leading to the formation of DNA adducts. This can result in mutagenic and genotoxic effects, which are of interest in cancer research .
類似化合物との比較
Similar Compounds
4-Nitroquinoline 1-oxide: A precursor in the synthesis of N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine, known for its carcinogenic properties.
Quinoxaline 1,4-di-N-oxides: Compounds with similar structural features and biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyamino group allows for unique interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and biology.
特性
CAS番号 |
13442-07-4 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC名 |
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-9-10(7)8(11-13)5-6-12(9)14/h2-6,13-14H,1H3 |
InChIキー |
FLGDCHZQYUQJHN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
正規SMILES |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















